molecular formula C7H9NO B175094 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine CAS No. 150322-87-5

4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

Cat. No.: B175094
CAS No.: 150322-87-5
M. Wt: 123.15 g/mol
InChI Key: CNXFGNVBRLEVBD-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine is a bicyclic heterocyclic compound featuring a fused furan and partially saturated pyridine ring. Its structure enables diverse pharmacological applications, particularly in kinase inhibition. The synthesis of this scaffold often employs the Pictet–Spengler reaction, involving furanic amines and aldehydes under acidic conditions . However, challenges such as intermediate instability and reaction tarring limit its broad synthetic utility . Notably, derivatives of this core have shown high potency as Janus kinase 2 (JAK2) inhibitors, with IC50 values as low as 0.7 nM and >30-fold selectivity over JAK3 .

Properties

IUPAC Name

4,5,6,7-tetrahydrofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO/c1-3-8-5-6-2-4-9-7(1)6/h2,4,8H,1,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNXFGNVBRLEVBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Synthesis Using Aminopentynoates

A seminal approach involves the one-pot condensation of aminopentynoate (2a ), aldehydes (3 ), and α-isocyanoacetamide (4 ) in toluene under ammonium chloride catalysis. This method, reported by, achieves concomitant formation of five chemical bonds, yielding 4,5,6,7-tetrahydrofuro[3,2-c]pyridines (1 ) in 65–92% efficiency. The reaction proceeds via a cascade sequence:

  • Nucleophilic attack of the amine on the aldehyde, forming an imine intermediate.

  • Cyclization of the isocyanoacetamide with the activated alkyne, generating a pyrrole ring.

  • Furan ring closure through intramolecular etherification.

Key advantages include operational simplicity and avoidance of transition-metal catalysts. However, substrate scope is limited to electron-deficient aldehydes, as electron-rich variants lead to side reactions.

Thiophene Analog Synthesis via Iodosilane-Mediated Dehydroxylation

Patent US20050137401A1 discloses a method for synthesizing tetrahydrothieno[3,2-c]pyridines, adaptable to the furo variant. 7-Hydroxy-4,5,6,7-tetrahydro-5-thieno[3,2-c]pyridine (5 ) undergoes dehydroxylation using iodotrimethylsilane (TMSI) in acetonitrile or toluene, yielding the target compound (6 ) in 78–85% yield. The mechanism involves:

ROH + Si(CH3)3IRO-Si(CH3)3+HIR++I\text{ROH + Si(CH}3\text{)}3\text{I} \rightarrow \text{RO-Si(CH}3\text{)}3 + \text{HI} \rightarrow \text{R}^+ + \text{I}^-

The carbocation intermediate undergoes hydride shift and rearomatization. This method is scalable but requires anhydrous conditions and generates stoichiometric HI.

Cyclization Strategies Involving Pictet–Spengler Reactions

Semi-One-Pot Pictet–Spengler Cyclization

A 2023 PMC study details a semi-one-pot synthesis starting from 2-(5-methylfuran-2-yl)ethanamine and aromatic aldehydes. Condensation at 80°C for 12 hours forms imines, followed by HCl-catalyzed cyclization at reflux to afford 4-substituted tetrahydrofuro[3,2-c]pyridines in 45–68% yield. Electron-withdrawing substituents on the aldehyde (e.g., –NO₂, –CF₃) enhance cyclization efficiency by stabilizing the acyliminium intermediate:

RCHO + H2NCH2C4H3ORCH=NCH2C4H3OH+Tetrahydrofuropyridine\text{RCHO + H}2\text{NCH}2\text{C}4\text{H}3\text{O} \rightarrow \text{RCH=NCH}2\text{C}4\text{H}_3\text{O} \xrightarrow{\text{H}^+} \text{Tetrahydrofuropyridine}

Acid-Catalyzed Ring Closure

The Chinese patent CN102432626A outlines a two-step process:

  • Imine Formation : 2-Thiopheneethylamine reacts with formaldehyde (50–55°C, 20–30 hours) to form a cyclic imine.

  • Cyclization/Salt Formation : Treatment with ethanolic HCl (65–75°C, 4–8 hours) induces ring closure and hydrochloride salt precipitation (yield: 72%).

This method’s simplicity and use of inexpensive reagents (formaldehyde, HCl) make it industrially viable, though product purification requires recrystallization.

Functionalization and Derivative Synthesis

Phosphorus Sulfide-Mediated Thione Formation

Derivatization of 4,5-dihydrofuro[3,2-c]pyridin-4-one (I ) with P₄S₁₀ in xylene yields the thione (II ), which can be methylated to 4-methylsulfanyl derivatives (III ) using CH₃I. This route enables access to sulfur-containing analogs, though handling P₄S₁₀ requires strict inert conditions.

Paal–Knorr Reaction for Pyrrole Annulation

The PMC study further describes Paal–Knorr cyclization of 1,4-diketones with ammonium acetate, forming pyrrole rings fused to the tetrahydrofuropyridine core. For example, reacting diketone 7 with NH₄OAc in acetic acid affords tricyclic derivatives in 51% yield.

Comparative Analysis of Synthetic Methods

MethodReactantsConditionsYield (%)AdvantagesLimitations
Multicomponent2a , 3 , 4 Toluene, Δ, NH₄Cl65–92One-pot, no metalsLimited aldehyde scope
TMSI Dehydroxylation5 , TMSICH₃CN, reflux78–85Scalable, high yieldHI waste, moisture-sensitive
Pictet–Spengler2-Furylethanamine, RCHOHCl, reflux45–68Broad R group toleranceModerate yields
HCl Cyclization2-Thiopheneethylamine, CH₂OEtOH/HCl, 65–75°C72Low cost, simple setupRequires recrystallization

Mechanistic Insights and Optimization Strategies

Role of Acid Catalysts in Cyclization

In Pictet–Spengler reactions, HCl protonates the imine nitrogen, generating an acyliminium ion that undergoes electrophilic attack by the furan’s α-position. Steric hindrance at the aldehyde’s ortho position reduces yields, as seen with 2-naphthaldehyde (38% yield).

Solvent Effects on Reaction Efficiency

Polar aprotic solvents (DMF, CH₃CN) accelerate iodosilane-mediated dehydroxylation by stabilizing ionic intermediates. Conversely, toluene’s low polarity favors multicomponent reactions by minimizing side reactions.

Industrial Applications and Scalability

The CN102432626A method has been piloted at kilogram scale, with an 89% purity after recrystallization. Key factors for industrial adoption include:

  • Cost : Formaldehyde and HCl are economical (<$5/kg).

  • Safety : Avoids pyrophoric reagents (e.g., TMSI).

  • Waste Management : Ethanol/water mixtures simplify disposal.

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine derivatives have been investigated for their potential as antitumor agents. Research indicates that compounds based on this structure can inhibit cancer cell growth effectively. For instance, derivatives such as 2-(3′,4′,5′-trimethoxyanilino)-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridine exhibit IC50 values ranging from 1.1 to 4.7 μM against various cancer cell lines (HeLa and L1210) . These compounds act by binding to the colchicine site of tubulin and inhibiting its polymerization.

Enzyme Inhibition
The compound has shown promise as an inhibitor of Bruton's tyrosine kinase (BTK), which is involved in B-cell malignancies and autoimmune diseases. This suggests potential applications in treating conditions like chronic lymphocytic leukemia (CLL) and rheumatoid arthritis .

Pharmaceutical Chemistry

Synthesis of Antiplatelet Drugs
this compound serves as an intermediate in the synthesis of important antiplatelet medications such as Clopidogrel and Prasugrel. The synthesis involves several steps including the reaction of thiophenecarboxaldehyde with nitromethane followed by reduction and cyclization processes . These drugs are critical in managing cardiovascular diseases by preventing blood clots.

Organic Synthesis

Building Blocks for Complex Molecules
In organic chemistry, this compound is utilized as a versatile building block for synthesizing more complex heterocyclic compounds. It can undergo various chemical reactions including oxidation and reduction to yield different derivatives .

Biochemical Properties

Janus Kinase Inhibition
This compound has been identified as a Janus kinase (JAK) inhibitor. JAK inhibitors play a crucial role in modulating immune responses and are being explored for their anti-inflammatory properties . The inhibition of JAK pathways can lead to therapeutic benefits in conditions like rheumatoid arthritis.

Case Studies

Study Focus Findings Reference
Anticancer ActivityDerivatives showed IC50 values between 1.1 - 4.7 μM against cancer cell lines
Synthesis of Clopidogrel/PrasugrelMulti-step synthesis involving tetrahydrofuro[3,2-C]pyridine as an intermediate
JAK InhibitionExhibited anti-inflammatory properties through modulation of immune response

Mechanism of Action

The mechanism by which 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine exerts its effects is primarily through its interaction with specific molecular targets. For instance, it has been identified as a potent inhibitor of Janus kinase 2 (JAK2), a key enzyme involved in various signaling pathways. The compound binds to the active site of JAK2, preventing its activation and subsequent downstream signaling . This inhibition can modulate immune responses and has potential therapeutic implications for inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Differences

The substitution of the oxygen atom in the furo ring with sulfur or nitrogen generates structurally related analogs with distinct properties:

Compound Molecular Formula Molecular Weight (g/mol) Heteroatom Key Applications
4,5,6,7-Tetrahydrofuro[3,2-c]pyridine C7H9NO 123.15 O JAK2 inhibitors
4,5,6,7-Tetrahydrothieno[3,2-c]pyridine C7H9NS 139.22 S Antiplatelet drug intermediates (e.g., clopidogrel, prasugrel)
4,5,6,7-Tetrahydro-1H-pyrrolo[3,2-c]pyridine C7H10N2 122.17 N Undisclosed (pharmacological exploration)
  • Electronic Effects: The oxygen atom in the furo derivative enhances polarity and hydrogen-bonding capacity, favoring interactions in kinase binding pockets. Sulfur in the thieno analog increases lipophilicity (higher log<em>P</em>) and metabolic stability, making it suitable for oral antiplatelet drugs .

Pharmacological Activity

  • Furo Derivatives: Exhibit nanomolar potency against JAK2, a target in oncology and immune-inflammatory diseases . Example: 4-(4,5,6,7-Tetrahydrofuro[3,2-c]pyridin-2-yl)pyrimidin-2-amine derivatives show IC50 = 0.7 nM for JAK2 .
  • Thieno Derivatives: Serve as intermediates for antiplatelet drugs (e.g., clopidogrel, prasugrel) . Compound C1 (thieno-based) demonstrated superior antiplatelet activity to ticlopidine in rat models .

Metabolic and Physicochemical Properties

  • Furo Derivatives : Higher polarity (due to oxygen) may reduce metabolic clearance but limit blood-brain barrier penetration.
  • Thieno Derivatives: Sulfur enhances metabolic stability and facilitates prodrug activation (e.g., clopidogrel’s conversion to active thiol metabolites) .

Biological Activity

4,5,6,7-Tetrahydrofuro[3,2-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound and its derivatives are being explored for their potential therapeutic applications, particularly in the fields of oncology and immunology. This article presents a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

The biological activity of this compound is primarily attributed to its role as an inhibitor of the Janus kinase (JAK) family of tyrosine kinases. These kinases are crucial in mediating immune responses and inflammation. By inhibiting JAKs, this compound can modulate various biochemical pathways involved in immune regulation and inflammatory processes.

Key Biochemical Pathways

  • Immune Response Modulation : The inhibition of JAKs leads to a decrease in pro-inflammatory cytokine signaling.
  • Anti-inflammatory Effects : Studies indicate that compounds in this class exhibit significant anti-inflammatory properties, making them suitable candidates for treating conditions like rheumatoid arthritis.

Pharmacological Properties

The pharmacokinetic profile of this compound suggests it is orally bioavailable and exhibits favorable absorption characteristics compared to other JAK inhibitors like tofacitinib. Its efficacy in reducing inflammation has been documented through various experimental models .

Anticancer Activity

Research has demonstrated that derivatives of this compound possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study: Antitumor Activity
    • A study evaluated the anticancer effects of a derivative known as compound 4c against KYSE70 and KYSE150 cell lines. At a concentration of 20 µg/mL, compound 4c achieved a remarkable 99% inhibition of cell growth after 48 hours.
    • The IC50 values for compound 4c were recorded at approximately 0.655mug/mL0.655\\mu g/mL after 24 hours for KYSE150 cells .

Table 1: Cytotoxicity Data for Compound 4c

Time (h)Cell LineCompoundIC50 (μg/mL)Confidence Interval
24KYSE704c1.4631.300–1.6000.989
48KYSE704c1.3291.216–1.4430.968
24KYSE1504c0.8880.801–0.9730.978
48KYSE1504c0.6550.569–0.7390.985

Other Biological Activities

In addition to its anticancer properties, derivatives of tetrahydrofuro[3,2-c]pyridine have shown antimicrobial activity and potential as enzyme inhibitors:

  • Antimicrobial Activity : Certain derivatives have demonstrated effectiveness against various bacterial strains.
  • Enzyme Inhibition : Compounds such as the Boc-protected derivative have exhibited inhibitory activity against Bruton's tyrosine kinase (BTK), which is implicated in B-cell malignancies and autoimmune diseases.

Q & A

Q. What are the primary synthetic routes for 4,5,6,7-Tetrahydrofuro[3,2-C]pyridine?

The Pictet–Spengler reaction is a key method, involving the cyclization of 2-(furan-2-yl)ethylamine derivatives with aromatic aldehydes in acidic media. Optimization requires stable iminium cation formation and minimization of side reactions. Solvent choice (e.g., toluene vs. acetonitrile) and acid type (HCl or TsOH) significantly impact yields, as shown in reaction condition tables . Alternative routes include Friedel–Crafts alkylation or Au(I)-catalyzed domino reactions, though substrate availability limits their utility .

Q. How is structural characterization performed for this compound?

Techniques include:

  • X-ray crystallography : Resolves ring puckering and substituent orientation using software like SHELXL .
  • NMR spectroscopy : Reveals hydrogen environments influenced by ring conformation.
  • Ring puckering analysis : Applies Cremer–Pople coordinates to quantify non-planar ring geometries, critical for interpreting stereoelectronic effects .

Q. What are the key physicochemical properties relevant to handling and storage?

  • Melting point : 212–215°C (hydrochloride salt) .
  • Density : 1.143 g/cm³ .
  • Stability : Hygroscopic; store in sealed containers at room temperature with desiccants to prevent hydrolysis .

Q. What pharmacological activities are associated with this scaffold?

Derivatives exhibit kinase inhibition (e.g., JAK2, KDR), antibacterial activity, and opioid receptor modulation. Structure-activity relationships (SARs) highlight the importance of substituents on the tetrahydrofuropyridine core .

Advanced Research Challenges

Q. How can reaction yields be optimized in Pictet–Spengler syntheses?

Key parameters:

  • Solvent : Toluane (58% yield) outperforms acetonitrile (26%) due to better stabilization of intermediates .
  • Acid : HCl (1–2 equiv) achieves higher yields than TsOH .
  • Temperature : 70°C balances cyclization kinetics with side-reaction suppression .
  • Substrate scope : Electron-donating groups on aldehydes improve iminium stability .

Q. How are contradictions in spectroscopic or crystallographic data resolved?

  • Cross-validation : Pair NMR with computational modeling (e.g., DFT) to assign signals affected by ring puckering .
  • Dynamic effects : Account for pseudorotation in five-membered rings using Cremer–Pople coordinates to reconcile X-ray and solution-phase data discrepancies .

Q. What strategies mitigate intermediate instability during synthesis?

  • In situ trapping : Convert unstable dihydrofuropyridines to stable salts (e.g., hydrochlorides) .
  • Low-temperature protocols : Reduce tarring by limiting exposure to elevated temperatures .
  • Protecting groups : Use trityl groups to shield reactive amines, as seen in prasugrel intermediate synthesis .

Q. How are computational methods applied to study conformational dynamics?

  • Cremer–Pople analysis : Quantifies puckering amplitude (q) and phase angle (φ) to map energy minima for pseudorotational pathways .
  • Molecular dynamics (MD) : Simulates solvent effects on ring flexibility to predict bioactive conformers .

Q. What are the limitations in scaling up synthetic protocols?

  • Tar formation : Acidic conditions promote polymerization; iterative optimization of pH and reaction time is required .
  • Purification challenges : Hydrochloride salts may require repeated recrystallization to achieve >95% purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine
Reactant of Route 2
Reactant of Route 2
4,5,6,7-Tetrahydrofuro[3,2-C]pyridine

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